molecular formula C13H13IN4S2 B13358906 6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358906
M. Wt: 416.3 g/mol
InChI Key: QEZFRSYUSAAASE-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the iodophenyl group and the propylsulfanyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazonoyl halides.

    Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide.

    Attachment of the Propylsulfanyl Group: This can be done through nucleophilic substitution reactions where a propylthiol reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the iodophenyl group, potentially converting it to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Antimicrobial Activity: Triazolothiadiazoles are known for their antimicrobial properties, and this compound may exhibit similar activity against bacteria and fungi.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interactions with specific molecular targets such as enzymes or receptors. The iodophenyl group may facilitate binding to hydrophobic pockets, while the triazole and thiadiazole rings may interact with active sites through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure with a bromine atom instead of iodine.

    6-(4-Chlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique properties such as increased molecular weight, altered electronic distribution, and potentially enhanced biological activity compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C13H13IN4S2

Molecular Weight

416.3 g/mol

IUPAC Name

6-(4-iodophenyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13IN4S2/c1-2-7-19-8-11-15-16-13-18(11)17-12(20-13)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

QEZFRSYUSAAASE-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)I

Origin of Product

United States

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